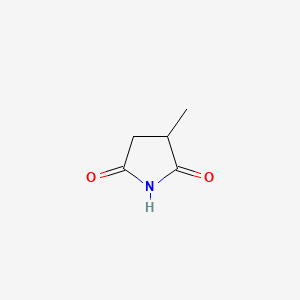

3-Methylpyrrolidine-2,5-dione

Description

Propriétés

IUPAC Name |

3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5615-90-7 | |

| Record name | 2,5-Pyrrolidinedione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5615-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpyrrolidine-2,5-dione mechanism of action as an anticonvulsant

An In-Depth Technical Guide to the Anticonvulsant Mechanism of 3-Methylpyrrolidine-2,5-dione

Abstract

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in the pharmacotherapy of absence seizures. This technical guide provides an in-depth analysis of the anticonvulsant mechanism of this compound, a key analog within this class. Drawing from extensive research on its close structural relative, ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione), we elucidate the core mechanism of action. The primary therapeutic effect is attributed to the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons.[1][2][3] This inhibition disrupts the pathological hypersynchronization in thalamocortical circuits that generates the characteristic 3 Hz spike-and-wave discharges of absence seizures.[4][5] This guide details the underlying pathophysiology, the molecular interactions at the ion channel level, and the critical experimental protocols—from in vitro electrophysiology to in vivo animal models—used to validate this mechanism. It is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of anticonvulsants.

Introduction: The Succinimide Class and Absence Epilepsy

Epilepsy is a complex neurological disorder characterized by a predisposition to generate recurrent, unprovoked seizures.[6] Among the various seizure types, absence seizures are generalized, non-convulsive events typically seen in children, characterized by brief lapses of consciousness and distinct electroencephalogram (EEG) patterns.[5] The succinimide class of drugs, which shares the pyrrolidine-2,5-dione core, has been a first-line treatment for absence seizures for decades.[7]

Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is the most prominent member of this class, valued for its efficacy and safety profile.[4] The subject of this guide, this compound, is a foundational analog. The structure-activity relationship (SAR) for this class indicates that small alkyl substitutions at the C-3 position of the succinimide ring are crucial for potent anti-absence activity.[3] Therefore, the mechanism of this compound is understood to be fundamentally identical to that of ethosuximide.

The Thalamocortical Circuit: The Nexus of Absence Seizures

Absence seizures are not a product of cortical dysfunction alone but arise from pathological oscillatory activity within the thalamocortical network.[4] This network involves a feedback loop between the thalamus and the cerebral cortex. Thalamocortical neurons can operate in two modes: a tonic firing mode, which faithfully transmits sensory information to the cortex during wakefulness, and a burst firing mode, which occurs during sleep and pathological states like absence seizures.

The transition to the burst firing mode is critically dependent on the activity of low-voltage-activated (T-type) calcium channels.[1][3] During a seizure, these channels in thalamic neurons generate the rhythmic burst discharges that drive the globally synchronous 3 Hz spike-and-wave pattern seen on an EEG, which is the hallmark of an absence seizure.[4][8]

Core Mechanism: Inhibition of T-Type Calcium Channels

The anticonvulsant action of this compound is a direct consequence of its interaction with T-type calcium channels in thalamic neurons.[2][9]

Molecular Action:

-

Binding and Blockade: The drug binds to and blocks T-type calcium channels, with a particular affinity for the CaV3.1 subtype prevalent in the thalamus.[3] This action is voltage-dependent.[9]

-

Reduction of Calcium Influx: By blocking the channel, the drug reduces the influx of calcium ions into the neuron that is necessary to generate the low-threshold calcium spike.[2]

-

Dampening of Burst Firing: This reduction in calcium current prevents the thalamic neurons from entering the pathological burst firing mode.[3]

-

Disruption of Hypersynchrony: By stabilizing thalamic neuron activity and preventing rhythmic bursts, the drug disrupts the synchronized 3 Hz spike-and-wave discharges across the thalamocortical circuit, thereby terminating the absence seizure.[5]

While the primary mechanism is well-established, some studies suggest secondary effects on other ion channels, such as sodium and potassium channels, may contribute to its overall anticonvulsant properties, though these effects are less pronounced.[2]

Experimental Validation of the Mechanism

A multi-tiered approach involving in vitro and in vivo models is essential to fully characterize the anticonvulsant mechanism of a compound like this compound. This process validates the molecular target and confirms its therapeutic effect in seizure models.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct evidence of T-type calcium channel blockade.[10][11]

-

Objective: To quantify the inhibitory effect of this compound on T-type calcium currents.

-

Rationale: By isolating cells expressing the target channel (e.g., CaV3.1) and controlling the membrane voltage, one can directly measure the flow of ions through the channel and observe how the compound modulates this current. This is the gold standard for confirming ion channel-modulating drug action.[10]

-

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the human CaV3.1 subunit or acutely dissociated thalamic neurons from rodents.

-

Recording Setup: Culture cells on glass coverslips and place them on the stage of an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an internal solution.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.

-

Apply depolarizing voltage steps (e.g., to -30 mV) to elicit inward T-type calcium currents.

-

Record baseline currents using an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.

-

-

Drug Application: Perfuse the external solution with increasing concentrations of this compound.

-

Data Analysis: Measure the peak inward current at each drug concentration. Plot a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of the current).

-

In Vivo Protocol: The Subcutaneous Pentylenetetrazole (scPTZ) Model

This is the primary screening model for drugs targeting absence seizures.[12][13]

-

Objective: To assess the ability of this compound to prevent clonic seizures induced by the GABAA antagonist pentylenetetrazole.

-

Rationale: The scPTZ model induces seizures that share phenomenological similarities with generalized absence seizures. Drugs effective against absence seizures, like ethosuximide, show potent activity in this model, whereas drugs for other seizure types (e.g., phenytoin) are typically inactive.[14] This provides strong predictive validity for anti-absence efficacy.[15]

-

Methodology:

-

Animal Selection: Use adult male mice (e.g., CD-1 strain), housed with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) or vehicle (control).

-

Time to Peak Effect: Determine the time of peak drug effect (e.g., 30 minutes post-injection) in preliminary studies.

-

Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

-

Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

-

Endpoint Measurement: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.

-

Data Analysis: Calculate the percentage of animals protected from seizures in each group. Determine the median effective dose (ED₅₀) using probit analysis.

-

Pharmacological Profile

The overall utility of an anticonvulsant depends on its mechanism and its pharmacokinetic properties. The profile of this compound is expected to be similar to that of ethosuximide.

| Parameter | Expected Value / Characteristic | Rationale / Significance | Source |

| Primary Mechanism | Blockade of T-type Calcium Channels | Confers high efficacy against absence seizures. | [1][3][9] |

| Bioavailability | >90% | Excellent oral absorption allows for convenient patient administration. | [4] |

| Protein Binding | Negligible | Low potential for drug-drug interactions via displacement from plasma proteins. | [4][7] |

| Distribution | Vd ≈ 0.7 L/kg; readily crosses BBB | Ensures sufficient concentration at the target site within the central nervous system. | [4] |

| Metabolism | Primarily hepatic via CYP3A4 enzymes | Potential for interactions with drugs that induce or inhibit CYP3A4. | [4] |

| Half-life | ~30-60 hours (adults) | Allows for once or twice-daily dosing, improving patient compliance. | [7] |

| Therapeutic Range | 40-100 mg/L (for ethosuximide) | A defined therapeutic window helps guide dosing and monitoring. | [8] |

Conclusion and Future Directions

The anticonvulsant mechanism of this compound is firmly rooted in the well-established pharmacology of the succinimide class. Its action as a selective blocker of T-type calcium channels in the thalamus provides a clear and validated explanation for its efficacy against absence seizures.[2][3] The experimental workflows detailed herein, from patch-clamp electrophysiology to specific in vivo seizure models, represent the critical path for confirming this mechanism and evaluating the therapeutic potential of novel analogs.

Future research continues to build upon the pyrrolidine-2,5-dione scaffold. By applying molecular hybridization strategies—merging structural fragments of known antiepileptic drugs—researchers are creating novel compounds with broader spectrums of activity, potentially targeting not only T-type calcium channels but also voltage-sensitive sodium channels.[16][17][18][19] These next-generation compounds aim to treat a wider variety of seizure types, including those resistant to current therapies, and may also possess efficacy in related neurological conditions like neuropathic pain.[20][21]

References

- 1. Ethosuximide: Mechanism of Action [picmonic.com]

- 2. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. jebms.org [jebms.org]

- 7. brainkart.com [brainkart.com]

- 8. Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Ethosuximide - Wikipedia [en.wikipedia.org]

- 10. criver.com [criver.com]

- 11. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 13. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpp.com [ijpp.com]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Methylpyrrolidine-2,5-dione (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylpyrrolidine-2,5-dione

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as methylsuccinimide), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and confirm the molecular structure of this compound. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₅H₇NO₂) is a derivative of succinimide, featuring a chiral center at the third position of the pyrrolidine ring.[1] Its structural confirmation is paramount for its application in the synthesis of more complex molecules. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of the spectra and the underlying principles of each technique in the context of this specific molecule.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential before delving into its spectroscopic signatures. The following diagram illustrates the structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 3H | -CH₃ |

| ~2.5 - 3.0 | Multiplet | 3H | -CH₂- and -CH- |

| ~8.5 | Broad Singlet | 1H | N-H |

Interpretation and Causality:

-

The doublet at approximately 1.2 ppm is characteristic of a methyl group adjacent to a single proton. The splitting into a doublet is due to coupling with the proton on C3.

-

The complex multiplet between 2.5 and 3.0 ppm arises from the overlapping signals of the C4 methylene protons (-CH₂-) and the C3 methine proton (-CH-). The diastereotopic nature of the C4 protons and their coupling to the C3 proton, which in turn is coupled to the methyl protons, leads to this complex pattern.

-

The broad singlet around 8.5 ppm is indicative of the amine proton (N-H). Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~15.0 | -CH₃ |

| ~35.0 | -CH- |

| ~38.0 | -CH₂- |

| ~178.0 | C=O |

| ~180.0 | C=O |

Interpretation and Causality:

-

The signal at ~15.0 ppm is in the typical range for an aliphatic methyl carbon.

-

The signals at ~35.0 ppm and ~38.0 ppm correspond to the methine (C3) and methylene (C4) carbons of the pyrrolidine ring, respectively.

-

The two signals in the downfield region at ~178.0 ppm and ~180.0 ppm are characteristic of carbonyl carbons (C2 and C5). The slight difference in their chemical shifts is due to the influence of the adjacent methyl group on the electronic environment of C2.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a spectrum with a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Signal average 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum with a spectral width of about 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate 1024-4096 scans depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2980, ~2890 | Medium | C-H Stretch (aliphatic) |

| ~1770, ~1700 | Strong | C=O Stretch (asymmetric and symmetric) |

Interpretation and Causality:

-

The strong, broad absorption around 3200 cm⁻¹ is a classic signature of an N-H stretching vibration, confirming the presence of the secondary amine in the imide ring. The broadening is due to hydrogen bonding.

-

The absorptions in the 2890-2980 cm⁻¹ region are attributed to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

-

The two distinct and strong carbonyl absorptions around 1770 cm⁻¹ and 1700 cm⁻¹ are characteristic of a cyclic imide. These correspond to the asymmetric and symmetric stretching vibrations of the two carbonyl groups, respectively.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for FTIR analysis.

-

Sample Preparation: For a solid sample, the spectrum can be obtained from a melt. A small amount of the crystalline sample is placed between two salt plates (e.g., NaCl or KBr) and heated gently to melt, then allowed to cool to form a thin film.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: GC-MS Fragmentation Data [1]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - CH₃]⁺ |

| 85 | Moderate | [M - CO]⁺ |

| 70 | High | [M - HNCO]⁺ |

| 56 | High | [C₃H₄O]⁺ |

| 42 | High | [C₂H₄N]⁺ or [C₃H₆]⁺ |

Interpretation and Fragmentation Pathway:

Caption: Key fragmentation pathways of this compound.

-

The molecular ion peak [M]⁺ at m/z 113 corresponds to the molecular weight of this compound (113.11 g/mol ), confirming its elemental composition.[1]

-

The loss of a methyl radical (•CH₃) results in the fragment at m/z 98 .

-

Decarbonylation (loss of CO) from the molecular ion leads to the fragment at m/z 85 .

-

A characteristic fragmentation for succinimides is the loss of isocyanic acid (HNCO), giving rise to the peak at m/z 70 .

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and interpreted.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive and internally consistent characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a robust analytical dataset that confirms the identity and purity of the compound. This guide has outlined not only the interpretation of this data but also the practical methodologies required to obtain it, serving as a valuable resource for scientists in the field.

References

3-Methylpyrrolidine-2,5-dione: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 3-methylpyrrolidine-2,5-dione core, a prominent member of the succinimide family of heterocyclic compounds, has emerged as a versatile and privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features, including a chiral center, hydrogen bond donors and acceptors, and multiple sites for synthetic modification, have rendered it an attractive starting point for the design and development of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the this compound scaffold, delving into its synthesis, key biological activities, structure-activity relationships, and mechanistic underpinnings. We will traverse its historical significance in the development of anticonvulsant drugs to its contemporary applications in the pursuit of novel anti-inflammatory, anticancer, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their therapeutic programs.

Introduction: The Architectural Allure of a Simple Heterocycle

The five-membered pyrrolidine-2,5-dione ring system is a recurring motif in a multitude of biologically active molecules.[1][2] The introduction of a methyl group at the C-3 position imparts chirality and creates a valuable stereocenter that can be exploited for optimizing interactions with biological targets. This seemingly simple modification significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making the this compound scaffold a focal point of extensive research.[3]

The enduring appeal of this scaffold lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation. The two carbonyl groups act as hydrogen bond acceptors, while the nitrogen atom can be readily functionalized, allowing for the exploration of a vast chemical space. This guide will illuminate the chemical and biological versatility of this scaffold, providing a comprehensive overview for its strategic implementation in drug discovery projects.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its subsequent derivatization are central to harnessing its therapeutic potential. A variety of synthetic routes have been established, offering flexibility in accessing a wide range of analogs.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of the core scaffold involves the reaction of methylsuccinic anhydride with an amine source, typically ammonia or an ammonium salt.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylsuccinic anhydride (1 equivalent) in a suitable solvent such as toluene or xylene.

-

Step 2: Addition of Amine Source. To the stirred solution, add a source of ammonia, such as a solution of ammonia in methanol or an aqueous solution of ammonium hydroxide (1.1 equivalents).

-

Step 3: Heating and Cyclization. Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-4 hours. During this time, the intermediate amic acid is formed, which subsequently undergoes cyclization via dehydration to form the desired this compound.

-

Step 4: Work-up and Purification. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a crystalline solid.

Derivatization Strategies

The true power of the this compound scaffold lies in the ease with which it can be derivatized at the N-1 and C-3 positions.

N-1 Functionalization: The nitrogen atom of the succinimide ring can be readily alkylated or acylated using various electrophiles. A common approach involves the deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide or acyl chloride.

C-3 Functionalization: Introduction of substituents at the C-3 position often begins with the synthesis of appropriately substituted succinic acid derivatives, which are then cyclized as described above.[3] This allows for the incorporation of a wide range of alkyl, aryl, and other functional groups at this critical position.

Caption: Synthetic pathways to the this compound core and its key derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, leading to their investigation in various therapeutic areas.

Anticonvulsant Activity

The most well-established therapeutic application of the succinimide scaffold is in the treatment of epilepsy. Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is a first-line treatment for absence seizures.[2][4]

Mechanism of Action: Succinimide anticonvulsants primarily exert their effect by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[5][6] These channels are crucial for the generation of the characteristic spike-and-wave discharges observed in absence seizures.[7] By blocking these channels, succinimides reduce neuronal excitability and suppress seizure activity.[8]

Caption: Inhibition of T-type calcium channels by this compound derivatives.

Quantitative Data: Anticonvulsant Activity

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES test | 62.14 | [2] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz test | 75.59 | [2] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES test | Not specified (active) | [9] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz test | Not specified (active) | [9] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES test | 27.4 | [6] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 6 Hz test | 30.8 | [6] |

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Certain derivatives have shown selective inhibition of COX-2, an enzyme involved in the inflammatory cascade and the production of prostaglandins.[10] This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-2 | 0.98 | [10] |

| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-1 | >30 | [10] |

Anticancer Activity

The pyrrolidine-2,5-dione scaffold has also been explored for its anticancer potential, with some derivatives exhibiting cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 5i) | MCF-7 (Breast Cancer) | 1.496 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 5l) | MCF-7 (Breast Cancer) | 1.831 | [11] |

Antimicrobial Activity

The versatility of the this compound scaffold extends to the development of antimicrobial agents, with derivatives showing activity against both bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µM) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 5a) | Enterococcus faecalis | 0.25 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 5g) | Enterococcus faecalis | 0.25 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 5a) | Candida albicans | 0.125 | [11] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

N-1 Position: Functionalization at the nitrogen atom is crucial for modulating pharmacokinetic properties and can influence the potency and selectivity of the compounds. The introduction of various alkyl, aryl, and heterocyclic moieties has led to the discovery of compounds with diverse biological profiles.

-

C-3 Position: Substituents at the C-3 position directly impact the interaction with the biological target. For anticonvulsant activity, small alkyl groups are generally favored.[3] The stereochemistry at this position is also critical, with different enantiomers often exhibiting distinct pharmacological activities.

Caption: Key positions for modification on the this compound scaffold.

Pharmacokinetic and Toxicological Profile: A Representative Look

A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the entire class of this compound derivatives is not available. However, data from the well-studied drug ethosuximide can provide valuable insights.

Pharmacokinetics of Ethosuximide:

-

Absorption: Well absorbed orally with a bioavailability exceeding 90%.[2]

-

Distribution: The volume of distribution is approximately 0.80 L/kg, suggesting some tissue distribution.[1]

-

Metabolism: Extensively metabolized in the liver, primarily via hydroxylation.[12]

-

Excretion: Less than 20% of the drug is excreted unchanged in the urine.[12] The elimination half-life is long, around 30 hours in children and 50-60 hours in adults.[2]

Toxicology:

-

General: The most common side effects of ethosuximide are gastrointestinal disturbances and central nervous system effects such as drowsiness and dizziness.[2]

-

Hepatotoxicity: Ethosuximide has been associated with rare instances of serum enzyme elevations but has not been linked to clinically apparent liver injury with jaundice.[10]

-

Mutagenicity: Some studies have investigated the mutagenic and antimutagenic properties of certain pyrrolidine-2,5-dione derivatives, with varying results depending on the specific compound and test system.[13]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the ability to fine-tune its properties through targeted modifications, ensures its continued relevance in medicinal chemistry. While its role in the treatment of epilepsy is well-established, the emerging data on its anti-inflammatory, anticancer, and antimicrobial activities open up exciting new avenues for research.

Future efforts in this area will likely focus on:

-

Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds is needed.

-

Optimization of ADMET Properties: Improving the pharmacokinetic and safety profiles of lead compounds will be crucial for their clinical translation.

-

Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its potential applications may extend beyond the currently explored areas.

References

- 1. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. benchchem.com [benchchem.com]

- 6. drugs.com [drugs.com]

- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethosuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wikem.org [wikem.org]

- 13. Anticonvulsant - Wikipedia [en.wikipedia.org]

The Biological Versatility of the 3-Methylpyrrolidine-2,5-dione Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, renowned for its significant therapeutic potential. The introduction of a methyl group at the 3-position creates a chiral center and a key structural motif that has been extensively explored for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the biological activities of 3-methylpyrrolidine-2,5-dione and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the well-established anticonvulsant and antinociceptive properties, as well as the emerging anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of this versatile chemical entity. This guide will further detail the structure-activity relationships, mechanisms of action, and relevant experimental protocols to facilitate further research and development in this promising area.

Introduction: The Enduring Importance of the this compound Core

The this compound scaffold, a derivative of succinimide, has long been a focal point in the design of central nervous system (CNS) active agents. Its journey in medicinal chemistry has been marked by the successful development of anticonvulsant drugs, and ongoing research continues to unveil its potential in other therapeutic areas. The presence of the methyl group at the C-3 position is not merely a simple substitution; it introduces stereochemistry and influences the molecule's interaction with biological targets, thereby modulating its pharmacological profile. This guide will provide a comprehensive overview of the multifaceted biological activities associated with this core structure, highlighting its significance as a foundational element in modern drug discovery.

Anticonvulsant Activity: A Pillar of Neuronal Excitability Modulation

The hallmark biological activity of this compound derivatives is their anticonvulsant effect. This has led to the development of clinically significant anti-epileptic drugs (AEDs). The core mechanism of action for this class of compounds is the modulation of neuronal ion channels, which play a critical role in regulating neuronal excitability.

Mechanism of Action: Targeting Voltage-Gated Ion Channels

The primary mechanism by which this compound derivatives exert their anticonvulsant effects is through the inhibition of voltage-gated sodium and calcium channels in neurons.[1] This dual action effectively dampens the excessive neuronal firing that characterizes epileptic seizures.

-

Voltage-Gated Sodium Channels (VGSCs): By binding to VGSCs, these compounds stabilize the inactivated state of the channel, thereby reducing the influx of sodium ions and preventing the propagation of action potentials.

-

L-type and T-type Calcium Channels: Inhibition of these calcium channels, particularly the T-type channels in thalamic neurons, reduces calcium influx, which is crucial for the generation of spike-wave discharges associated with absence seizures.[2]

The following diagram illustrates the proposed mechanism of action of this compound derivatives in modulating neuronal excitability.

Caption: Modulation of neuronal excitability by this compound derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrrolidine-2,5-dione ring.[3]

-

C-3 Position: Substitution at this position is critical for activity. Small alkyl groups, such as in 3-methyl-3-ethyl-pyrrolidine-2,5-dione (ethosuximide), are optimal for anti-absence seizure activity.[2] Larger or aromatic substituents at this position can shift the activity profile. For instance, benzhydryl or sec-butyl groups at C-3 have shown efficacy in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.[3]

-

N-1 Position: The nature of the substituent at the imide nitrogen also significantly influences activity. The introduction of various fragments, such as phenylpiperazine moieties, can enhance potency and broaden the spectrum of anticonvulsant activity.[3] The length of an alkyl chain at this position can affect the onset and duration of action.[3]

| Derivative Type | Key Structural Feature | Observed Anticonvulsant Activity | Reference |

| 3-Alkyl-3-Aryl | Phenyl group at C-3 | Activity against tonic-clonic seizures | [2] |

| N-Arylpiperazinylalkyl | Phenylpiperazine at N-1 | Broad-spectrum activity (MES and scPTZ tests) | [3] |

| 3-(Thiophen-2-yl) | Thiophene ring at C-3 | Potent activity in MES and 6 Hz tests | [1] |

Antinociceptive Activity: A Promising Avenue for Pain Management

Several derivatives of this compound have demonstrated significant antinociceptive (pain-relieving) properties in various animal models of pain, including tonic and neuropathic pain.[4][5]

Mechanism of Action

The antinociceptive effects of these compounds are closely linked to their ability to modulate neuronal ion channels, similar to their anticonvulsant mechanism.[5] By inhibiting voltage-gated sodium and calcium channels in sensory neurons, these derivatives can reduce the transmission of pain signals. Some derivatives have also been investigated for their affinity for the TRPV1 receptor, a key player in pain sensation.[1]

Preclinical Efficacy

In preclinical studies, derivatives such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones have shown efficacy in the formalin test (a model of tonic pain) and in models of oxaliplatin- and streptozotocin-induced neuropathic pain.[4] These findings suggest that this scaffold could be a valuable starting point for the development of novel analgesics.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Recent research has highlighted the potential of pyrrolidine-2,5-dione derivatives as anti-inflammatory agents.[6] This activity stems from their ability to inhibit key enzymes involved in the inflammatory cascade.

Mechanism of Action: Inhibition of COX and LOX Enzymes

Certain N-substituted pyrrolidine-2,5-dione derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[6] These enzymes are critical for the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives have even demonstrated selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The following diagram illustrates the role of COX and LOX enzymes in the inflammatory pathway and the inhibitory action of pyrrolidine-2,5-dione derivatives.

References

- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Reaction Pathways of 3-Methylpyrrolidine-2,5-dione

Introduction

3-Methylpyrrolidine-2,5-dione, also known as 3-methylsuccinimide, is a five-membered heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and organic synthesis. The succinimide ring system is a prevalent motif in a variety of biologically active molecules, including anticonvulsant, anti-inflammatory, and antitumor agents.[1] The introduction of a methyl group at the C3 position creates a chiral center, opening avenues for the development of stereospecific therapeutic agents and asymmetric synthesis. Understanding the synthesis and reactivity of this molecule is paramount for researchers and drug development professionals aiming to leverage its structural features for the design of novel chemical entities.

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing a reliable experimental protocol. Furthermore, it explores the key reaction pathways of this molecule, including N-functionalization, ring-opening reactions, and the influence of the C3-methyl group on its chemical behavior. The causality behind experimental choices and the mechanistic underpinnings of the described transformations are emphasized to provide a field-proven perspective for practical application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 5615-90-7 | PubChem[2] |

| Molecular Formula | C₅H₇NO₂ | PubChem[2] |

| Molecular Weight | 113.11 g/mol | PubChem[2] |

| Melting Point | 65-66 °C | Organic Preparations and Procedures International[3] |

| Appearance | White crystalline solid | Organic Preparations and Procedures International[3] |

Part 1: Synthesis of this compound

The most direct and high-yielding synthesis of this compound involves the reaction of methylsuccinic anhydride with ammonia. This two-step, one-pot process first involves the aminolysis of the anhydride to form the corresponding succinamic acid intermediate, followed by a thermally induced cyclization with the elimination of water.

Reaction Scheme: Synthesis from Methylsuccinic Anhydride

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Methylsuccinic Anhydride and Ammonia

This protocol is adapted from a procedure published in Organic Preparations and Procedures International.[3] The use of a high-boiling solvent like pseudocumene is critical as the cyclization step requires elevated temperatures to drive the dehydration.

Materials:

-

Methylsuccinic anhydride (1.0 eq)

-

Anhydrous ammonia gas

-

Pseudocumene (solvent)

-

n-Hexane (for washing)

Equipment:

-

12-L flask (or appropriately scaled vessel)

-

Mechanical stirrer

-

Condenser

-

Gas inlet tube

-

Heating mantle

-

Kugelrohr distillation apparatus

Procedure:

-

Reaction Setup: To a 12-L flask equipped with a mechanical stirrer and condenser, add pseudocumene (6 L for a 912 g scale reaction) and methylsuccinic anhydride (912 g, 8 mol).

-

Ammonia Addition: Warm the mixture to 60 °C and begin bubbling dry ammonia gas through the solution with vigorous stirring. An exothermic reaction will occur, gradually raising the temperature to approximately 115 °C. Continue the ammonia addition until no further increase in temperature is observed, indicating the completion of the amidation reaction.

-

Cyclization: Heat the reaction mixture to reflux (160-165 °C) to induce cyclization to the succinimide. The water formed during this step is removed as an azeotrope with pseudocumene.

-

Isolation: After the reaction is complete (as determined by the cessation of water formation), cool the resulting solution overnight. The 3-methylsuccinimide will separate as a white solid.

-

Purification: Decant the pseudocumene solvent. Wash the solid residue with n-hexane to remove any remaining solvent and impurities.

-

Final Purification: Further purify the product by distillation using a Kugelrohr apparatus (150 °C, 0.1 mm Hg) to yield crystalline this compound.

Expected Yield: 95%[3]

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.5 (s, 1H, NH), 2.9 (d, 2H), 2.4 (m, 1H), 1.38 (d, 3H).[3]

-

¹³C NMR: Spectral data available on PubChem.[2]

-

IR (Melt): Spectral data available on PubChem.[2]

Part 2: Reaction Pathways of this compound

The reactivity of this compound is primarily dictated by the succinimide ring. The key reaction sites are the acidic N-H proton, the two electrophilic carbonyl carbons, and the C-H bonds of the C3-methyl group.

N-Functionalization: Alkylation and Acylation

The nitrogen atom of the succinimide ring is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion readily undergoes reaction with various electrophiles, allowing for the introduction of a wide range of substituents at the nitrogen atom.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is crucial for efficient deprotonation without promoting side reactions like hydrolysis. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Anhydrous conditions are important, especially when using strong bases like NaH, to prevent quenching of the base and the succinimide anion.

-

Alkylating/Acylating Agent: A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) and acyl halides (e.g., acetyl chloride) can be employed. The reactivity of the alkyl halide follows the trend I > Br > Cl.

Caption: General pathway for N-alkylation.

General Experimental Protocol for N-Alkylation:

-

Deprotonation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Add a suitable base (e.g., K₂CO₃, 1.3 eq) and stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add the alkylating agent (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Ring-Opening Reactions

The succinimide ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening. The primary pathways for this are hydrolysis, aminolysis, and reduction.

Hydrolysis of the succinimide ring can occur under both acidic and basic conditions, yielding the corresponding succinamic acid derivative. The rate of hydrolysis is pH-dependent. In the context of antibody-drug conjugates (ADCs), succinimide linkers are known to undergo hydrolysis, which can impact the stability of the conjugate.[2][3] The presence of substituents on the succinimide ring can influence the rate of hydrolysis through steric and electronic effects.

Mechanism of Base-Catalyzed Hydrolysis:

Caption: Base-catalyzed hydrolysis of 3-methylsuccinimide.

General Considerations for Hydrolysis:

-

Acidic Hydrolysis: Typically requires heating with a strong acid (e.g., HCl, H₂SO₄).

-

Basic Hydrolysis: Can proceed at milder temperatures with a strong base (e.g., NaOH, KOH). The rate of hydrolysis is generally faster under basic conditions.

-

Influence of the 3-Methyl Group: The electron-donating nature of the methyl group may slightly destabilize the carbonyl carbons towards nucleophilic attack. However, steric hindrance from the methyl group could play a more significant role in modulating the rate of hydrolysis compared to the unsubstituted succinimide.

The carbonyl groups of the succinimide ring can be reduced to alcohols or methylene groups using strong reducing agents. The choice of reducing agent determines the final product.

i. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent that can reduce both carbonyl groups of the succinimide to methylene groups, yielding 3-methylpyrrolidine.[4][5]

General Experimental Protocol for LiAlH₄ Reduction:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess) in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.

-

Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

ii. Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent than LiAlH₄. It is generally not reactive enough to reduce amides or imides under standard conditions.[6][7] Therefore, the reduction of this compound with NaBH₄ is not expected to be efficient without the use of activating agents or harsh reaction conditions. Selective reduction of one carbonyl group is also challenging due to the similar reactivity of both carbonyls.

Reactions at the C3 Position

The presence of a tertiary C-H bond at the C3 position offers the potential for radical-based functionalization, although this is less common than reactions involving the imide functionality. The methyl group itself can also be a site for further chemical modification, though this typically requires harsh conditions.

Conclusion

This compound is a valuable heterocyclic building block with a rich and versatile chemistry. Its synthesis is readily achievable from methylsuccinic anhydride, and its reactivity is dominated by the succinimide ring system. The ability to functionalize the nitrogen atom through alkylation and acylation, coupled with the potential for ring-opening via hydrolysis or reduction, provides a powerful toolkit for the synthesis of a diverse array of more complex molecules. The C3-methyl group not only introduces chirality but also influences the reactivity of the molecule, a factor that must be considered in the design of synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davuniversity.org [davuniversity.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Pharmacokinetics and metabolism of 3-Methylpyrrolidine-2,5-dione

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 3-Methylpyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the succinimide core, is a significant scaffold in medicinal chemistry.[1] Its structural motif is found in a variety of compounds being investigated for therapeutic potential, particularly as central nervous system (CNS) active agents.[1] The pyrrolidine-2,5-dione ring system is a key feature in several anticonvulsant drugs, and substitutions on this ring, such as the methyl group at the 3-position, can significantly influence the pharmacological activity.[2] Derivatives of this compound have shown promise in preclinical models of epilepsy, highlighting the importance of understanding their disposition in the body.[1][2] This guide provides a detailed examination of the predicted pharmacokinetics and metabolism of this compound, offering insights for researchers engaged in the development of novel therapeutics based on this scaffold.

Predicted Pharmacokinetic Profile (ADME)

The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). While specific experimental data for this compound is not extensively published, we can predict its pharmacokinetic profile based on its chemical structure and data from related succinimide derivatives.

Absorption

Given its relatively small molecular weight and the presence of polar functional groups, this compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. Its solubility in both aqueous and lipid environments is expected to be moderate, facilitating its passage across the intestinal membrane.

Distribution

Following absorption, this compound would be distributed throughout the body via the systemic circulation. A critical aspect for CNS-active agents is their ability to cross the blood-brain barrier (BBB). The lipophilicity imparted by the methyl group and the overall small size of the molecule suggest that it may have the potential to penetrate the BBB. The extent of plasma protein binding is anticipated to be low to moderate, which would result in a larger fraction of the unbound, pharmacologically active drug available to distribute into tissues.

Metabolism

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. For this compound, two primary metabolic pathways are anticipated: oxidative metabolism via cytochrome P450 (CYP) enzymes and hydrolysis of the succinimide ring.

Oxidative Metabolism

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Studies on other succinimide derivatives have demonstrated the importance of CYP-mediated oxidation. For instance, the metabolism of N-(3,5-dichlorophenyl)succinimide is mediated by specific P450 isozymes, leading to hydroxylated metabolites.[3]

For this compound, oxidation is likely to occur at the methyl group or on the pyrrolidine ring, leading to the formation of hydroxylated metabolites. The primary metabolite could be 3-hydroxymethylpyrrolidine-2,5-dione, which could be further oxidized to a carboxylic acid. Hydroxylation on the ring itself is also a possibility. Given that the structurally related succinic acid has been shown to inhibit CYP3A4, CYP2D6, and CYP2C9, there is a potential for this compound or its metabolites to be involved in drug-drug interactions.[4][5][6]

Hydrolysis

The succinimide ring in this compound is an imide, which can undergo hydrolysis to open the ring structure. This would result in the formation of a dicarboxylic acid derivative. This hydrolytic cleavage would likely lead to a more polar molecule that is more readily excreted.

The following diagram illustrates the predicted metabolic pathways of this compound.

Caption: Predicted metabolic pathways of this compound.

Excretion

The parent compound, this compound, and its more polar metabolites are expected to be primarily eliminated from the body via the kidneys through urine. A smaller portion may be excreted in the feces through biliary excretion. The rate of excretion will depend on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites.

Key Experiments for Characterizing Pharmacokinetics and Metabolism

To definitively determine the ADME properties of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolism Studies

Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

Protocol:

-

Incubation: Incubate this compound (typically at 1 µM) with human liver microsomes (HLMs) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes).

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

Protocol:

-

Incubation with Recombinant CYPs: Incubate the compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Incubation with Chemical Inhibitors: Incubate the compound with HLMs in the presence of selective chemical inhibitors for each major CYP isoform.

-

Analysis: Measure the formation of metabolites in the presence and absence of the inhibitors or with each recombinant CYP.

-

Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor or metabolism by a specific recombinant CYP indicates the involvement of that isoform.

In Vivo Pharmacokinetic Studies

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of this compound in a living organism.

Protocol:

-

Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

-

Dosing: Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

-

Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

-

Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Analytical Methodology

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[7]

General LC-MS/MS Method

Sample Preparation:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean plate or vial for analysis.

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Monitor the specific precursor-to-product ion transitions for the parent compound and its metabolites using Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the predicted pharmacokinetic parameters for this compound. These are hypothetical values and would need to be confirmed by experimental studies.

| Pharmacokinetic Parameter | Predicted Value | Significance |

| Oral Bioavailability (%F) | > 50% | Good absorption from the gut. |

| Volume of Distribution (Vd) | 1 - 2 L/kg | Moderate distribution into tissues. |

| Plasma Protein Binding | < 50% | High fraction of unbound, active drug. |

| Clearance (CL) | Low to Intermediate | Suggests a moderate rate of elimination. |

| Half-life (t½) | 2 - 6 hours | A reasonable duration of action. |

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound is limited, a comprehensive understanding can be extrapolated from its chemical structure and the known metabolic pathways of related succinimide compounds. The proposed ADME profile suggests that it has the potential for good oral absorption and distribution, including possible CNS penetration. The primary metabolic routes are predicted to be CYP-mediated oxidation and hydrolysis. The experimental protocols outlined in this guide provide a clear path for researchers to definitively characterize the pharmacokinetic and metabolic properties of this compound and its derivatives. A thorough understanding of these properties is essential for the successful development of safe and effective new medicines based on this promising chemical scaffold.

References

- 1. This compound|CAS 5615-90-7 [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-mediated metabolism and nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medwinpublisher.org [medwinpublisher.org]

Chiral Synthesis and Stereochemistry of 3-Methylpyrrolidine-2,5-dione: An In-depth Technical Guide

Introduction: The Significance of Stereoisomerism in the Succinimide Core

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a single methyl group at the C3 position creates a chiral center, giving rise to two enantiomers: (R)- and (S)-3-methylpyrrolidine-2,5-dione. This seemingly minor structural change has profound implications for a molecule's pharmacological profile. The specific three-dimensional arrangement of the methyl group dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit potent therapeutic activity while the other could be less active, inactive, or even responsible for undesirable side effects. Therefore, the ability to synthesize and analyze stereochemically pure 3-methylpyrrolidine-2,5-dione is of paramount importance for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the key methodologies for the chiral synthesis of this compound, an exploration of its stereochemistry, and the analytical techniques required for the determination of enantiomeric purity and absolute configuration. The content is curated to provide both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Enantioselective Synthesis Strategies

The synthesis of enantiomerically enriched this compound can be broadly approached through two main strategies: asymmetric synthesis, which creates the desired stereocenter in a selective manner, and resolution, which separates a racemic mixture of the two enantiomers.

Asymmetric Hydrogenation of 3-Methylmaleimide

One of the most efficient and atom-economical methods for generating the chiral center is the asymmetric hydrogenation of a prochiral precursor, 3-methylmaleimide. This approach utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to selectively deliver hydrogen to one face of the double bond.

Causality of Stereoselection: The enantioselectivity of this reaction is governed by the formation of a diastereomeric complex between the substrate and the chiral catalyst. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. The substrate coordinates to the metal in a way that minimizes steric hindrance, thereby exposing one of the prochiral faces of the double bond to hydrogenation. The choice of ligand is critical and can be tuned to favor the formation of either the (R)- or (S)-enantiomer.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of 3-methylmaleimide.

Materials:

-

3-Methylmaleimide

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Chiral bisphosphine ligand (e.g., (R)-BINAP)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with 3-methylmaleimide (1.0 mmol), [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%), and the chiral ligand (0.012 mmol, 1.2 mol%).

-

Add anhydrous, degassed methanol (10 mL) to dissolve the reactants.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

-

Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, carefully vent the autoclave.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Asymmetric Hydrogenation Performance

| Catalyst System | Substrate/Catalyst Ratio | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Predominant Enantiomer |

| [Rh((R)-BINAP)]BF₄ | 100:1 | 10 | 18 | >99 | 95 | (R) |

| [Ru((S)-BINAP)Cl₂] | 100:1 | 50 | 24 | >99 | 92 | (S) |

| [Rh((R,R)-Me-DuPhos)]BF₄ | 200:1 | 5 | 12 | >99 | 98 | (R) |

Note: The data presented are representative and can vary based on the specific reaction conditions and ligand used.

Diagram: Asymmetric Hydrogenation Workflow

Caption: Workflow for the asymmetric hydrogenation of 3-methylmaleimide.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, this is often achieved through the enantioselective reduction of one of the carbonyl groups. A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, will preferentially reduce one enantiomer over the other.

Causality of Stereoselection: The CBS catalyst forms a complex with borane, creating a chiral Lewis acidic environment. The racemic succinimide coordinates to this complex. One enantiomer will have a sterically favorable orientation for the hydride transfer from the borane to one of its carbonyl groups, leading to its rapid reduction. The other enantiomer will have a disfavored orientation, resulting in a much slower reaction rate. This difference in rates allows for the separation of the unreacted, enantiomerically enriched succinimide from the reduced product.

Experimental Protocol: Kinetic Resolution via CBS Reduction

Objective: To obtain enantiomerically enriched (R)- or (S)-3-methylpyrrolidine-2,5-dione from a racemic mixture via kinetic resolution.

Materials:

-

Racemic this compound

-

(R)- or (S)-CBS oxazaborolidine catalyst (as a solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

Prepare racemic this compound by reacting methylsuccinic anhydride with urea or an appropriate amine.

-

In an oven-dried, nitrogen-flushed flask, dissolve the racemic this compound (1.0 mmol) in anhydrous THF (8 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the chiral CBS oxazaborolidine catalyst (e.g., 0.1 mmol, 10 mol% of (R)-catalyst).

-

Slowly add the BH₃·THF solution (0.5 mmol, 0.5 equivalents) dropwise to the stirred solution. The use of a substoichiometric amount of the reducing agent is crucial for kinetic resolution.

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for the remaining starting material.

-

Quench the reaction by the slow addition of methanol (2 mL), followed by 1 M HCl (2 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Separate the unreacted this compound from the reduced lactam product by flash column chromatography.

-

Determine the enantiomeric excess of the recovered this compound by chiral HPLC.

Data Presentation: Kinetic Resolution Performance

| Chiral Catalyst | Conversion (%) | Yield of Recovered SM (%) | ee of Recovered SM (%) |

| (R)-CBS Catalyst | ~50 | ~45 | >95 (S)-enantiomer |

| (S)-CBS Catalyst | ~50 | ~46 | >95 (R)-enantiomer |

Note: SM = Starting Material. The yield and ee are highly dependent on stopping the reaction at the optimal conversion.

Diagram: Kinetic Resolution Logical Flow

Caption: Logical flow of kinetic resolution for this compound.

Part 2: Stereochemical Analysis and Assignment of Absolute Configuration

Once a chiral synthesis is performed, it is crucial to accurately determine the stereochemical outcome, specifically the enantiomeric excess and the absolute configuration of the product.

Determination of Enantiomeric Excess